molecular formula C14H18ClNO B11995308 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride CAS No. 82380-37-8

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride

Cat. No.: B11995308
CAS No.: 82380-37-8
M. Wt: 251.75 g/mol
InChI Key: FOTGKNUQFCQPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride CAS Number: 6238-13-7 (as per ) Molecular Formula: C₇H₁₃NO·HCl (corrected from conflicting data in ) Molecular Weight: 179.64 g/mol (calculated based on formula) Structural Features: A bicyclo[2.2.2]octane framework with a hydroxyl group at position 3, a methylene group at position 2, and a phenyl substituent at position 3. The hydrochloride salt enhances stability and solubility.

Properties

CAS No.

82380-37-8

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

InChI

InChI=1S/C14H17NO.ClH/c1-11-14(16,12-5-3-2-4-6-12)13-7-9-15(11)10-8-13;/h2-6,13,16H,1,7-10H2;1H

InChI Key

FOTGKNUQFCQPNE-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C2CCN1CC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

Preparation Methods

Process Parameters from Microbial Reduction:

ParameterValue
Substrate loading6.2–9.9 mmol
Reaction time30–48 h
Yield92–93%
ee>99%

Challenges include potential substrate inhibition from bulky phenyl groups, necessitating strain engineering or solvent optimization.

Resolution-Based Methods

Chemical resolution, though less efficient, remains a fallback for stereochemical control. The classical approach involves:

  • Racemic synthesis : Preparing (±)-2-methylene-3-phenyl-3-quinuclidinol via Grignard addition to 3-quinuclidinone.

  • Diastereomeric salt formation : Using chiral resolving agents like D-(-)-dibenzoyl tartaric acid.

While this method achieves 98% ee for 3-quinuclidinol, yields are low (~20%), making it impractical for large-scale synthesis of the target compound.

Introduction of the 2-Methylene and 3-Phenyl Groups

Friedel-Crafts Alkylation

Introducing the phenyl group at C3 could involve reacting quinuclidinone with benzaldehyde derivatives under acidic conditions. For example:

3-Quinuclidinone+PhCH2MgBrTHF3-Phenyl-3-quinuclidinol intermediate\text{3-Quinuclidinone} + \text{PhCH}_2\text{MgBr} \xrightarrow{\text{THF}} \text{3-Phenyl-3-quinuclidinol intermediate}

Subsequent dehydration (e.g., using POCl₃) would yield the 2-methylene group.

Wittig Reaction

A Wittig reagent (e.g., Ph₃P=CH₂) could directly install the methylene group at C2:

3-Phenylquinuclidinone+Ph₃P=CH2THF2-Methylene-3-phenyl-3-quinuclidinone\text{3-Phenylquinuclidinone} + \text{Ph₃P=CH}_2 \xrightarrow{\text{THF}} \text{2-Methylene-3-phenyl-3-quinuclidinone}

Final Hydrochloride Salt Formation

The free base of 2-methylene-3-phenyl-3-quinuclidinol is treated with HCl gas in anhydrous ether or ethanol to form the hydrochloride salt. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of base to HCl.

  • Temperature : 0–5°C to prevent decomposition.

  • Crystallization : Recrystallization from acetone/ethanol mixtures enhances purity.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Asymmetric hydrogenationHigh yield, stereoselectivityRequires specialized Ru catalysts
Microbial reductionEco-friendly, high eeSlow, substrate scope limitations
ResolutionNo chiral catalysts neededLow yield, costly resolving agents

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinuclidinone derivatives, reduced quinuclidine compounds, and substituted quinuclidinol derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride involves its interaction with molecular targets such as cholinergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological pathways, particularly those related to neurotransmission in the central nervous system .

Comparison with Similar Compounds

Research Findings and Innovations

  • Enzymatic Synthesis: Recombinant E. coli strains achieve >99% enantiomeric excess (ee) for (R)-(-)-3-quinuclidinol, optimizing pharmaceutical yields.
  • Catalytic Applications : The rigid quinuclidine framework enhances stereochemical control in asymmetric catalysis.
  • Drug Development: Quinoline-based compounds show promise as VEGFR2 inhibitors (e.g., Raloxifene Hydrochloride).

Biological Activity

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride is a compound belonging to the quinuclidine class, characterized by a bicyclic structure with a hydroxyl group at the third position and a phenyl group at the second position. This unique substitution pattern contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}ClN1_{1}O1_{1}. The structural features include:

  • Hydroxyl Group : Located at the third position, contributing to the compound's reactivity and interaction with biological targets.
  • Phenyl Group : Situated at the second position, enhancing lipophilicity and potentially influencing pharmacokinetics.

Muscarinic Receptor Antagonism

Research indicates that 3-quinuclidinol exhibits antagonistic effects on muscarinic M3 receptors. This activity is significant for its potential therapeutic applications in treating urological and respiratory diseases such as:

  • Urological Diseases : Neurogenic bladder, nocturnal enuresis, and chronic cystitis.
  • Respiratory Diseases : Chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various animal models. For instance, studies have shown that administration of 3-quinuclidinol leads to a significant reduction in edema in rat models when compared to control groups. The percentage inhibition of edema was notably greater than 30%, indicating robust anti-inflammatory activity .

The biological activity of 3-quinuclidinol can be attributed to its interaction with specific receptors and pathways:

  • Receptor Binding : The compound's ability to bind to muscarinic receptors may inhibit acetylcholine signaling, thereby alleviating symptoms associated with overactive bladder and respiratory conditions.
  • Inflammation Pathway Modulation : By reducing pro-inflammatory cytokines and mediators, it may prevent the progression of inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 3-quinuclidinol relative to other quinuclidine derivatives:

Compound NameStructure FeaturesUnique Properties
3-QuinuclidinolHydroxy group at position threeExhibits anti-inflammatory activity
3-Quinuclidinyl benzilateQuinuclidine core with benzilateUsed as an incapacitating agent
2-Methylene-3-quinuclidinoneContains a methylene bridgePrecursor for synthesizing derivatives
2-Methylene-3-(o-tolyl)quinuclidinolMethyl substitution on phenyl groupPotentially different pharmacological profiles

Case Studies

Several case studies have been documented that explore the efficacy of 3-quinuclidinol in clinical settings:

  • Case Study on Urological Applications : A study involving patients with neurogenic bladder demonstrated significant improvements in urinary function following treatment with muscarinic antagonists including derivatives of quinuclidine .
  • Case Study on Respiratory Conditions : In patients suffering from asthma, administration of compounds similar to 3-quinuclidinol resulted in decreased frequency of attacks and improved lung function metrics .

Q & A

Q. What are the critical safety protocols for handling 3-Quinuclidinol hydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures outlined in Safety Data Sheets (SDS). Key protocols include:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Procedures : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from oxidizers to prevent reactive degradation .

Q. What are the key physical and chemical properties of 3-Quinuclidinol hydrochloride relevant to experimental design?

  • Methodological Answer : Key properties include:
  • Melting Point : ~250°C (decomposes) .
  • Solubility : Soluble in water and polar solvents (e.g., methanol), enabling aqueous-phase reactions .
  • Stability : Stable under inert atmospheres but degrades under prolonged exposure to moisture or heat .
    These properties guide solvent selection, reaction conditions, and purification methods (e.g., recrystallization from ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of (R)-3-Quinuclidinol hydrochloride?

  • Methodological Answer : High enantiomeric purity is achievable via:
  • Biocatalytic Reduction : Use carbonyl reductase enzymes to asymmetrically reduce 3-quinuclidinone hydrochloride, achieving >99% enantiomeric excess (ee) .
  • Chiral Resolution : Employ diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization .
  • Process Monitoring : Track reaction progress using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) .

Q. What strategies resolve contradictions in pharmacological activity data for 3-Quinuclidinol derivatives?

  • Methodological Answer : Discrepancies in receptor binding or toxicity data can be addressed by:
  • Orthogonal Assays : Validate results using surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays to cross-check affinity measurements .
  • Structural Analysis : Perform X-ray crystallography or NMR to confirm stereochemistry and identify conformational impacts on activity .
  • In Silico Modeling : Use molecular docking to predict binding modes and reconcile experimental vs. computational data .

Q. What export control regulations apply to 3-Quinuclidinol hydrochloride, and how do they impact international collaborations?

  • Methodological Answer : The compound is regulated under:
  • EU Dual-Use Regulations (EC No. 428/2009) : Listed in Category 1C350 due to potential misuse in chemical weapon precursors .
  • U.S. Export Administration Regulations (EAR) : Requires licenses for exports to restricted countries under the Commerce Control List .
    Researchers must consult institutional compliance offices and submit Material Transfer Agreements (MTAs) for international shipments .

Methodological Design Questions

Q. Which spectroscopic techniques are most reliable for characterizing 3-Quinuclidinol hydrochloride?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms molecular structure and purity (e.g., quinuclidine ring protons at δ 3.2–3.8 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 164.1 for C₇H₁₄ClNO) .
  • FTIR : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch) confirm functional groups .

Q. How should researchers design stability studies for 3-Quinuclidinol hydrochloride under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC every 30 days .
  • Light Sensitivity : Use amber vials to assess photodegradation under UV/visible light (ICH Q1B) .
  • Data Interpretation : Compare degradation products (e.g., quinuclidinone) against reference standards using LC-MS .

Data Analysis and Contradiction Resolution

Q. How can researchers address discrepancies in reported acute toxicity values for 3-Quinuclidinol hydrochloride?

  • Methodological Answer :
  • Standardized Testing : Re-evaluate LD₅₀ values using OECD Guidelines 423 (acute oral toxicity) with consistent animal models (e.g., Sprague-Dawley rats) .
  • Batch Analysis : Compare impurity profiles (HPLC) across studies, as contaminants like quinuclidinone may skew toxicity results .
  • Meta-Analysis : Aggregate data from PubChem and regulatory databases to identify outliers and consensus values .

Synthesis and Purification

Q. What purification methods yield high-purity 3-Quinuclidinol hydrochloride for pharmacological studies?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water (3:1 v/v) to remove polar impurities; monitor crystal formation at 4°C .
  • Column Chromatography : Employ silica gel with eluents like chloroform/methanol (9:1) for non-polar byproducts .
  • Final Purity Assessment : Validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with ≥99.5% purity threshold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.